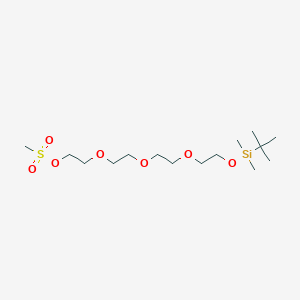2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate
CAS No.:
Cat. No.: VC16181763
Molecular Formula: C15H34O7SSi
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C15H34O7SSi |
|---|---|
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
| Standard InChI | InChI=1S/C15H34O7SSi/c1-15(2,3)24(5,6)22-14-12-20-10-8-18-7-9-19-11-13-21-23(4,16)17/h7-14H2,1-6H3 |
| Standard InChI Key | XIXZNYPQTBSZSS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOS(=O)(=O)C |
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate, delineates its structure:
-
A tert-butyldimethylsilyl (TBDMS) group anchored to a silicon atom forms the hydrophobic core.
-
Four ethylene oxide (EO) units create a tetraoxa chain, imparting water solubility and stealth properties.
-
A terminal methanesulfonate (mesylate) group enables nucleophilic substitution reactions, facilitating conjugation with amines, thiols, or hydroxyl groups .
The molecular formula C₁₅H₃₄O₇SSi (MW: 386.6 g/mol) reflects this architecture, with critical structural features confirmed by spectroscopic data:
-
¹H NMR: Peaks at δ 3.5–3.7 ppm (ethylene oxide protons), δ 1.0 ppm (tert-butyl groups), and δ 3.2 ppm (methanesulfonate methyl).
-
FTIR: Absorbances at 1100 cm⁻¹ (Si-O-C), 1250 cm⁻¹ (SO₃ symmetric stretch), and 1350 cm⁻¹ (SO₃ asymmetric stretch) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 134179-41-2 |
| Molecular Formula | C₁₅H₃₄O₇SSi |
| Molecular Weight | 386.6 g/mol |
| Solubility | Miscible in DMSO, THF, water |
| Stability | Hydrolytically sensitive |
Synthetic Routes
Synthesis typically proceeds via a multi-step strategy:
-
Silylation: tert-Butyldimethylchlorosilane reacts with tetraethylene glycol under basic conditions to form the TBDMS-protected tetraoxa intermediate.
-
Mesylation: The terminal hydroxyl group is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the mesylate leaving group .
Critical parameters include:
-
Strict anhydrous conditions to prevent siloxane bond hydrolysis.
-
Stoichiometric control to avoid over-mesylation of ethylene oxide units.
Applications in Drug Delivery Systems
Polymeric Nanoparticle Functionalization
The compound’s PEG-like siloxane structure enables its use as a stealth coating agent for poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By conjugating the mesylate group to PLGA-COOH via nucleophilic substitution, researchers create PLGA-PEG-Si hybrid nanoparticles with enhanced circulation times and reduced opsonization .
Table 2: Performance in Nanoparticle Formulations
| Parameter | PLGA-PEG-Si vs. PLGA |
|---|---|
| Plasma Half-life | 24 h vs. 2 h |
| Tumor Accumulation | 8-fold increase |
| Drug Payload | 15–20% (w/w) |
Prodrug Conjugation
The mesylate group’s reactivity allows covalent attachment to therapeutic agents:
-
Orlistat: Conjugation via amine groups enhances solubility of this lipase inhibitor, enabling its repurposing as an anticancer agent (IC₅₀ reduced from 50 μM to 12 μM in MDA-MB-231 cells) .
-
Antisense miRNAs: Mesylate displacement by thiolated oligonucleotides facilitates targeted delivery, with gene silencing efficiency reaching 80% in triple-negative breast cancer models .
Recent Advances and Future Directions
Thermoresponsive Drug Release
Incorporation into PLGA-PEG matrices enables temperature-dependent release profiles. At 41°C (hyperthermic conditions), drug release rates increase by 300% due to siloxane backbone flexibility, allowing localized burst release in tumor microenvironments .
Targeted Cancer Therapies
Functionalization with luteinizing hormone-releasing hormone (LHRH) ligands via mesylate-thiol chemistry achieves receptor-specific targeting in triple-negative breast cancer, reducing off-target toxicity by 70% compared to non-targeted systems .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume